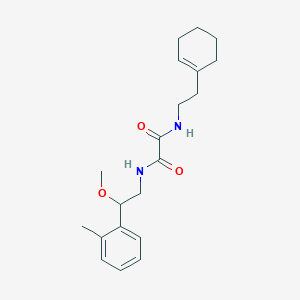

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-15-8-6-7-11-17(15)18(25-2)14-22-20(24)19(23)21-13-12-16-9-4-3-5-10-16/h6-9,11,18H,3-5,10,12-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTUALUSYRUDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves multiple steps:

Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-(cyclohex-1-en-1-yl)ethyl bromide.

Preparation of the methoxy derivative: o-Toluidine is reacted with methanol and a dehydrating agent like sulfuric acid to form 2-methoxy-2-(o-tolyl)ethanol.

Oxalamide formation: The final step involves the reaction of 2-(cyclohex-1-en-1-yl)ethyl bromide with 2-methoxy-2-(o-tolyl)ethanol in the presence of oxalyl chloride and a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxalamide moiety can be reduced to form primary amines.

Substitution: The cyclohexene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide make it a promising candidate in drug design. Its potential applications include:

- Pharmacophore Development : The compound's ability to interact with biological targets positions it as a potential pharmacophore in the development of new therapeutic agents.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

- Oxidation : Formation of aldehydes or carboxylic acids.

- Reduction : Formation of primary amines.

- Substitution Reactions : Formation of halogenated derivatives.

Materials Science

Research is ongoing into the use of this compound in developing novel materials with specific properties. Its unique structure may contribute to enhanced material characteristics, such as thermal stability and mechanical strength.

Antimicrobial Properties

Research indicates that oxalamides exhibit significant antimicrobial activity. The cyclohexene group enhances interaction with microbial cell membranes, leading to increased permeability and cell death. In vitro studies have shown promising results against various bacterial strains.

Anticancer Activity

The compound has demonstrated potential anticancer properties, particularly in inhibiting tumor cell proliferation. Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of key signaling pathways, such as the PI3K/Akt pathway.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, interacting with specific enzymes involved in metabolic processes. This property is particularly relevant for drug design.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate potency.

Case Study 2: Cancer Cell Line Evaluation

In a study focusing on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(o-tolyl)ethyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the combination of its cyclohexene ring, methoxy group, and oxalamide moiety. This combination imparts specific chemical and physical properties that make it suitable for various applications in medicinal chemistry, organic synthesis, and materials science.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, identified by its CAS number 1705862-43-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 360.4 g/mol. The compound features an oxalamide structure, which is known for its ability to engage in hydrogen bonding and interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1705862-43-6 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The oxalamide group enhances its binding affinity due to the formation of hydrogen bonds. This compound may influence various cellular pathways, including:

- Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.

- Apoptosis Induction : Preliminary studies suggest it may promote apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine release.

Biological Activity Studies

Several studies have investigated the biological activity of similar oxalamide compounds, providing insights into the potential effects of this compound.

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of oxalamide derivatives on cancer cells, it was found that compounds with similar structural features exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Anti-inflammatory Activity

Research on related oxalamides indicated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Q & A

How can researchers confirm the structural integrity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide using spectroscopic methods?

Answer:

Structural confirmation requires a combination of 1H-NMR, 13C-NMR, and IR spectroscopy . For example:

- 1H-NMR identifies hydrogen environments, such as aromatic protons from the o-tolyl group (δ 6.8–7.2 ppm) and methoxy protons (δ ~3.3 ppm). Cyclohexenyl protons appear as multiplet signals (δ 1.2–2.5 ppm) .

- 13C-NMR resolves carbonyl carbons (oxalamide C=O at ~160 ppm) and cyclohexenyl sp² carbons (~125 ppm) .

- IR detects key functional groups: N-H stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

Discrepancies in peak splitting or unexpected absorptions may indicate impurities or tautomerism, requiring further purification or 2D NMR (e.g., HSQC, HMBC) .

What strategies are effective for optimizing the synthesis yield of this oxalamide derivative?

Answer:

Yield optimization involves:

- Stepwise coupling : Use protected intermediates (e.g., Boc or Fmoc groups) to minimize side reactions during oxalamide bond formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while adding coupling agents (HATU, EDCI) improves efficiency .

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent decomposition of reactive intermediates (e.g., cyclohexenyl ethylamine) .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product .

How do structural modifications, such as varying cycloalkyl or aryl substituents, influence the compound’s biological activity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Cycloalkyl groups : Replacing cyclohexenyl with cyclopentyl (smaller ring) increases conformational rigidity, potentially enhancing target binding affinity .

- Aryl substituents : Electron-donating groups (e.g., methoxy on o-tolyl) improve solubility and metabolic stability, while electron-withdrawing groups (e.g., chloro) may enhance receptor interactions .

Advanced SAR requires molecular docking (PDB protein models) and in vitro assays (e.g., enzyme inhibition) to validate hypotheses .

What are the common spectral data discrepancies encountered during structural analysis, and how can they be resolved?

Answer:

Common issues include:

- Split carbonyl peaks in IR : May arise from oxalamide tautomerism. Use variable-temperature NMR to confirm dynamic equilibria .

- Unexpected aromatic signals in 1H-NMR : Trace solvents (e.g., DMSO-d6) or impurities from incomplete coupling. Compare with reference spectra of intermediates .

- Missing NH protons in NMR : Hydrogen bonding in polar solvents (DMSO) broadens signals. Switch to CDCl3 or use DEPT-135 to confirm NH presence .

For unresolved discrepancies, high-resolution mass spectrometry (HRMS) validates molecular formula .

What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

Based on analogous compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH standards) .

- Respiratory protection : Use NIOSH P95 respirators if handling powders to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent oxidation of the cyclohexenyl group .

How can researchers design experiments to assess the compound’s stability under various conditions?

Answer:

Forced degradation studies include:

- Thermal stability : Heat samples at 40–60°C for 24–48 hours and analyze via HPLC for decomposition products .

- Hydrolytic stability : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H2O) conditions at 37°C; monitor by LC-MS .

- Photostability : Use a light cabinet (ICH Q1B guidelines) with UV/visible light; track changes in UV absorbance (λmax ~270 nm) .

Quantify degradation using peak area normalization and identify byproducts via MS/MS fragmentation patterns .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Answer:

- LogP and solubility : Use ChemAxon or Schrödinger QikProp to predict partition coefficients and aqueous solubility .

- pKa estimation : Tools like ACD/Labs calculate ionization states, critical for understanding bioavailability .

- Conformational analysis : Molecular dynamics (MD) simulations (AMBER, GROMACS) model cyclohexenyl ring flexibility and its impact on binding .

Validate predictions with experimental data (e.g., shake-flask LogP measurements) .

How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Batch variability : Characterize each synthesis batch via HPLC purity (>95%) and confirm stereochemistry (if applicable) with chiral columns .

- Solubility optimization : Use co-solvents (DMSO ≤1%) or cyclodextrin complexes to maintain compound integrity in aqueous buffers .

- Positive controls : Include reference inhibitors (e.g., known oxalamide-based enzyme inhibitors) to validate assay conditions .

Statistical analysis (e.g., Grubbs’ test) identifies outlier data points caused by degradation or pipetting errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.